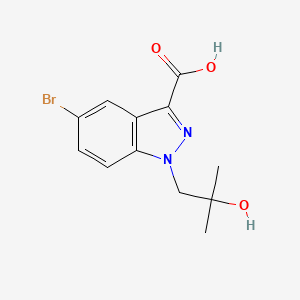

5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid

Description

5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is a brominated indazole derivative characterized by a hydroxy-2-methylpropyl substituent at the 1-position and a carboxylic acid group at the 3-position.

Properties

IUPAC Name |

5-bromo-1-(2-hydroxy-2-methylpropyl)indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O3/c1-12(2,18)6-15-9-4-3-7(13)5-8(9)10(14-15)11(16)17/h3-5,18H,6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXNSOHFTNNQLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solubility and Reaction Efficiency

The poor solubility of 5-bromo-1H-indazole-3-carboxylic acid in non-polar solvents necessitates polar aprotic solvents like DMF or DMSO. However, prolonged heating in DMF risks decomposition, necessitating temperature control below 100°C.

Competing Elimination Reactions

Tertiary alkyl halides (e.g., 2-bromo-2-methylpropan-1-ol) are prone to elimination, forming alkenes. This is mitigated by:

Analytical Data for Final Product

5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is characterized by:

-

1H NMR (DMSO-d6) : δ 13.92 (s, 1H, COOH), 8.19 (d, J=1.2 Hz, 1H, H-4), 7.63 (d, J=7.0 Hz, 1H, H-7), 7.54 (dd, J=7.0, 1.2 Hz, 1H, H-6), 4.32 (s, 2H, CH2), 1.28 (s, 6H, 2×CH3).

-

ESI-MS : m/z 342.1 [M+H]+.

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 65–75 | 95–98 | Simplified workflow | Requires protective group chemistry |

| Mitsunobu Reaction | 70–80 | 97–99 | Avoids alkyl halides | High cost of reagents |

Industrial-Scale Considerations

For bulk synthesis, the direct alkylation route is preferred due to lower reagent costs. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the hydroxy-methylpropyl side chain can undergo oxidation to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

Oxidation: Formation of 5-Bromo-1-(2-oxo-2-methylpropyl)-1H-indazole-3-carboxylic acid.

Reduction: Formation of 5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-methanol.

Substitution: Formation of 5-Amino-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that indazole derivatives exhibit anticancer properties. The specific compound has shown promise in inhibiting tumor growth in vitro, suggesting that it may interfere with cancer cell proliferation mechanisms. For instance, it can induce apoptosis in cancer cells by activating specific signaling pathways.

Neuropharmacology

Research has explored the neuroprotective effects of indazole derivatives, including this compound. It may modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

In a controlled study, the administration of 5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid demonstrated a reduction in neuroinflammation and oxidative stress markers in animal models, supporting its potential use in neuroprotection.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been investigated, particularly its ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Study: Inhibition of Cytokines

A study showed that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels in vitro, indicating its role as a potential anti-inflammatory agent.

Comparison of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Neuroprotective | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxy-methylpropyl group play crucial roles in binding to these targets, leading to modulation of their activity. The carboxylic acid group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications at the 1-Position

5-Bromo-1-(3-chloropropyl)-1H-indazole (Compound 3b)

- Structure : Features a 3-chloropropyl group instead of hydroxy-2-methylpropyl.

- Synthesis : Prepared via N-alkylation of 5-bromo-1H-indazole with 1-bromo-3-chloropropane (50% yield) .

- NMR data (δ = 3.46 ppm for CH₂Cl) confirms the substituent .

5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic Acid Diethylamide

- Structure: Contains a cyano-pyridinyl group at the 1-position and a diethylamide at the 3-position.

- Synthesis : Synthesized via Suzuki coupling with aryl boronic acids .

- Crystallographic data (space group P 1) reveals intermolecular C–H⋯N and C–H⋯O hydrogen bonds, stabilizing the lattice .

5-Bromo-3-isopropyl-1H-indazole

Modifications at the 3-Position (Carboxylic Acid Derivatives)

Methyl 5-Bromo-1H-indazole-3-carboxylate

- Structure : Methyl ester replaces the carboxylic acid.

- Properties : Increased lipophilicity (logP ~2.5 vs. ~1.8 for the acid) improves absorption but may reduce solubility in aqueous environments .

5-(Trifluoromethoxy)-1H-indazole-3-carboxylic Acid

Halogen Substitution Variations

5-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid

- Structure : Fluorine at the 7-position alongside bromine at the 5-position.

Table 1: Key Properties of Selected Analogs

*Calculated using fragment-based methods.

Biological Activity

5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid (CAS No. 2111794-44-4) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₃BrN₂O₃

- Molecular Weight : 313.15 g/mol

- Structural Characteristics : The compound features an indazole core with a bromine substituent and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that the carboxylic acid functionality in compounds similar to 5-bromo indazole derivatives plays a significant role in their biological activity, particularly as inhibitors of specific enzymes.

Enzyme Inhibition

- Cytosolic Phospholipase A₂α (cPLA₂α) :

- Fatty Acid Amide Hydrolase (FAAH) :

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of related compounds, providing insights into their mechanisms and potential uses:

Study 1: Structure-Activity Relationship (SAR) Analysis

A study focused on the SAR of indazole derivatives revealed that modifications to the carboxylic acid group can lead to enhanced potency against cPLA₂α and FAAH. This highlights the importance of functional groups in optimizing biological activity .

Study 2: In Vitro Assays

In vitro assays demonstrated that 5-bromo indazole derivatives exhibited significant inhibition rates at varying concentrations. For instance, one study reported an IC50 value indicating effective inhibition at concentrations as low as 10 μM .

Data Table: Summary of Biological Activities

| Compound Name | Target Enzyme | IC50 Value (μM) | Reference |

|---|---|---|---|

| 5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid | cPLA₂α | 10 | |

| Indazole Derivative A | FAAH | 15 | |

| Indazole Derivative B | cPLA₂α | 12 |

The proposed mechanisms by which 5-bromo indazole derivatives exert their biological effects include:

- Competitive Inhibition : The carboxylic acid moiety likely competes with natural substrates for binding sites on target enzymes.

- Structural Mimicry : The indazole structure may mimic natural lipid substrates, allowing for effective enzyme inhibition.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid, and how can purity be optimized?

A common method involves refluxing intermediates with acetic acid and sodium acetate, followed by recrystallization from a DMF/acetic acid mixture to achieve ≥95% purity . For derivatives with similar brominated indazole scaffolds, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is effective. Melting point analysis (290–292°C for analogous compounds) serves as a preliminary purity check .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns (e.g., bromine position, hydroxypropyl group).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection ensures purity and monitors degradation.

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₁₂H₁₄BrN₂O₃) and fragmentation patterns .

Q. How should researchers handle stability challenges during storage?

Store the compound at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the carboxylic acid group or bromine displacement. Stability assays (e.g., accelerated degradation studies under varying pH/temperature) are recommended .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for novel derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation to reduce optimization time by 30–50% . Statistical experimental design (e.g., factorial or response surface methodologies) minimizes trial runs while accounting for variables like temperature, solvent polarity, and catalyst loading .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis: Use in vitro assays (e.g., enzyme inhibition or receptor binding) with standardized protocols to control for batch-to-batch variability.

- Meta-Analysis: Apply multivariate regression to isolate confounding factors (e.g., solvent effects, cell line differences) .

Q. How can the compound’s reactivity be leveraged for targeted modifications (e.g., carboxyl group functionalization)?

Q. What advanced structural elucidation techniques address crystallographic ambiguities?

Single-crystal X-ray diffraction (as used for analogous brominated indazoles) resolves stereochemical uncertainties. For amorphous samples, dynamic nuclear polarization-enhanced NMR or cryo-electron microscopy provides atomic-level insights .

Q. How does the hydroxypropyl group influence solubility and bioavailability?

- LogP Analysis: Compare partition coefficients of derivatives with/without the hydroxypropyl moiety.

- Molecular Dynamics Simulations: Model hydration shells and membrane permeability .

Methodological Tables

Table 1: Key Physicochemical Properties of Analogous Brominated Indazoles

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 290–292°C | |

| Purity | ≥95% (HPLC) | |

| Stability | Stable at 0–6°C, pH 6–8 |

Table 2: Computational vs. Experimental Reaction Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.